molecular formula C8H15ClN2O B13515374 2,7-Diazaspiro[4.5]decan-8-one hydrochloride

2,7-Diazaspiro[4.5]decan-8-one hydrochloride

Katalognummer: B13515374
Molekulargewicht: 190.67 g/mol
InChI-Schlüssel: WFUXJACQGDFEJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Diazaspiro[4.5]decan-8-one hydrochloride (CAS 2624137-33-1) is a spirocyclic chemical scaffold of significant interest in pharmaceutical research and drug discovery. Its molecular formula is C 8 H 15 ClN 2 O and it has a molecular weight of 190.67 g/mol . This compound belongs to a class of diazaspiro[4.5]decane derivatives that are highly valued as synthetic intermediates, particularly in the development of kinase inhibitors . Scientific literature demonstrates the specific application of this spirocyclic framework in the synthesis of potent, selective, and orally bioavailable small-molecule inhibitors. For instance, it has been utilized as a key building block in the discovery of inhibitors targeting CDK8 and CDK19, which are cyclin-dependent kinases implicated in oncogenic signaling pathways such as WNT/β-catenin in colorectal cancer and other malignancies . The three-dimensional, rigid structure of the diazaspiro[4.5]decane core helps to pre-organize molecules in a specific conformation, which can be critical for achieving high binding affinity and selectivity against biological targets . This makes 2,7-Diazaspiro[4.5]decan-8-one hydrochloride a valuable template for constructing novel compounds in medicinal chemistry programs aimed at oncology and other therapeutic areas. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Eigenschaften

Molekularformel

C8H15ClN2O

Molekulargewicht

190.67 g/mol

IUPAC-Name

2,7-diazaspiro[4.5]decan-8-one;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(6-10-7)3-4-9-5-8;/h9H,1-6H2,(H,10,11);1H

InChI-Schlüssel

WFUXJACQGDFEJI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNC2)CNC1=O.Cl

Herkunft des Produkts

United States
Methodological & Application

Application Notes and Protocols for the Derivatization of Spirocyclic Amines Using Modern Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensional (3D) complexity is paramount for accessing new biological targets and improving pharmacological profiles. Spirocyclic scaffolds have emerged as a privileged structural motif, offering a rigid yet spatially diverse framework that can project substituents into distinct vectors, thereby enabling fine-tuned interactions with protein binding pockets.[1] This inherent 3D nature of spirocycles provides a significant advantage over traditional flat, aromatic structures, often leading to compounds with improved potency, selectivity, and physicochemical properties.[1][2]

The derivatization of spirocyclic amines is a critical step in the synthesis of these complex molecules, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). However, the inherent steric hindrance of the spirocyclic core often presents a significant challenge to standard amide bond formation protocols. The nitrogen atom in a spirocyclic amine is typically a secondary amine embedded in a rigid ring system, which can severely restrict its accessibility and nucleophilicity.[3][4] Consequently, the selection of an appropriate coupling reagent is crucial for achieving efficient and high-yielding derivatization.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of modern peptide coupling reagents for the effective derivatization of sterically hindered spirocyclic amines. We will delve into the mechanistic underpinnings of these reagents, offer a comparative analysis of their performance, and provide detailed, field-proven protocols for their application.

Understanding the Challenge: Physicochemical Properties of Spirocyclic Amines

The successful acylation of a spirocyclic amine is governed by a delicate interplay of its steric and electronic properties.

  • Steric Hindrance: The rigid, three-dimensional architecture of spirocycles physically shields the nitrogen atom, impeding the approach of the activated carboxylic acid. The degree of steric hindrance can be quantified by parameters such as the percent buried volume (%VBur), which describes the accessibility of the reactive nitrogen atom.[3]

  • Basicity (pKa): The basicity of the amine, reflected by its pKa value, influences its nucleophilicity. Generally, a higher pKa corresponds to a more basic and more nucleophilic amine. The pKa of spirocyclic amines can be influenced by the ring size and the presence of other functional groups. For instance, the incorporation of an oxygen atom into the spirocyclic framework can lower the basicity by approximately one pKa unit due to the inductive effect.[5][6] Typical pKa values for spirocyclic amine hydrochlorides range from 8.9 to 10.3.[5][7]

A Comparative Overview of High-Efficiency Peptide Coupling Reagents

For the challenging task of acylating sterically hindered spirocyclic amines, a new generation of uronium- and phosphonium-based coupling reagents has proven to be highly effective. These reagents generate highly reactive intermediates that can overcome the steric and electronic barriers posed by these challenging substrates.[8][9]

Coupling ReagentAcronymActivating GroupKey AdvantagesPotential Considerations
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate HATU O-(7-Azabenzotriazol-1-yl)High reactivity, fast kinetics, excellent for hindered amines, low racemization.[10][11][12]Potential for guanidinylation side reactions if used in excess.[8][13]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMU Oxyma-basedHigh coupling efficiency, excellent solubility, safer profile (non-explosive), water-soluble byproducts.[14][15][16]Can be less stable in DMF over extended periods.[16]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate TBTU O-(Benzotriazol-1-yl)Efficient and widely used, cost-effective, good for standard couplings.[17]Can lead to racemization in sensitive cases, less effective for severely hindered amines compared to HATU.[17]

Mechanisms of Action: A Closer Look at Reagent Activation

The efficacy of these coupling reagents lies in their ability to activate a carboxylic acid, transforming it into a highly reactive species that is readily attacked by the sterically hindered spirocyclic amine.

HATU-Mediated Activation

HATU is an aminium salt of 1-hydroxy-7-azabenzotriazole (HOAt). The activation process involves the deprotonation of the carboxylic acid by a non-nucleophilic base, followed by the formation of a highly reactive OAt-active ester.[8][18]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide + Spirocyclic Amine Byproduct Tetramethylurea ActiveEster->Byproduct SpiroAmine Spirocyclic Amine (R'₂NH) SpiroAmine->Amide

Caption: HATU activation of a carboxylic acid to form a highly reactive OAt-active ester.

COMU-Mediated Activation

COMU is a third-generation uronium-type coupling reagent based on OxymaPure. Its mechanism is similar to HATU, but it forms an Oxyma-based active ester, which is also highly reactive. The morpholino group in COMU enhances its solubility and stability.[14][15]

COMU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster Oxyma-Active Ester RCOO->ActiveEster + COMU COMU COMU COMU->ActiveEster Amide Amide Product ActiveEster->Amide + Spirocyclic Amine Byproduct Water-soluble Urea ActiveEster->Byproduct SpiroAmine Spirocyclic Amine (R'₂NH) SpiroAmine->Amide

Caption: COMU activation of a carboxylic acid to form a highly reactive Oxyma-active ester.

TBTU-Mediated Activation

TBTU is a uronium salt that activates carboxylic acids to form HOBt-active esters. While effective, the reactivity of the HOBt ester is generally lower than that of the OAt or Oxyma esters, making it less ideal for the most challenging couplings.[17]

TBTU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster OBt-Active Ester RCOO->ActiveEster + TBTU TBTU TBTU TBTU->ActiveEster Amide Amide Product ActiveEster->Amide + Spirocyclic Amine Byproduct Tetramethylurea ActiveEster->Byproduct SpiroAmine Spirocyclic Amine (R'₂NH) SpiroAmine->Amide Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid and Coupling Reagent in Anhydrous Solvent Start->Dissolve_Acid Add_Base Add Base (e.g., DIPEA) and Pre-activate Dissolve_Acid->Add_Base Add_Amine Add Spirocyclic Amine Add_Base->Add_Amine React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Amine->React Workup Aqueous Work-up React->Workup Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for the derivatization of spirocyclic amines.

Protocol 1: Derivatization using HATU

Materials:

  • Spirocyclic amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of the spirocyclic amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the steric hindrance of the substrates.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl spirocyclic amine.

Protocol 2: Derivatization using COMU

Materials:

  • Spirocyclic amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • COMU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flask, dissolve the carboxylic acid (1.1 eq) and COMU (1.2 eq) in anhydrous DMF or ACN under an inert atmosphere.

  • Add DIPEA (2.5 eq) to the mixture and stir for 1-2 minutes. A color change may be observed, indicating activation. [14]3. Add the spirocyclic amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. Due to the high reactivity of COMU, reaction times may be shorter compared to other reagents.

  • Once the reaction is complete, perform an aqueous work-up as described in Protocol 1 (dilution with EtOAc, washing with 1 M HCl, saturated NaHCO₃, and brine).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure product.

Protocol 3: Derivatization using TBTU

Materials:

  • Spirocyclic amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • TBTU (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq, optional but recommended)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of the carboxylic acid (1.1 eq), TBTU (1.2 eq), and optionally HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.5 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add the spirocyclic amine (1.0 eq) to the reaction mixture and allow it to warm to room temperature.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress.

  • Upon completion, perform an aqueous work-up as detailed in the previous protocols.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the equivalents of the coupling reagent and base (e.g., to 1.5 eq and 3.0 eq, respectively). Extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also be beneficial, although this may increase the risk of side reactions.

  • Side Reactions: To minimize guanidinylation when using HATU, ensure that the carboxylic acid is pre-activated before the addition of the amine. Avoid using a large excess of HATU.

  • Solubility Issues: If the substrates or reagents have poor solubility in the chosen solvent, consider using a co-solvent system or switching to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).

Conclusion

The derivatization of spirocyclic amines is a critical yet often challenging step in the synthesis of novel, three-dimensional drug candidates. The steric hindrance inherent to these scaffolds necessitates the use of highly efficient coupling reagents. HATU and COMU, in particular, have demonstrated exceptional performance in acylating sterically demanding secondary amines, offering high yields and minimizing side reactions. By understanding the mechanistic principles of these reagents and adhering to optimized protocols, researchers can effectively overcome the synthetic hurdles associated with spirocyclic amine derivatization, thereby accelerating the discovery and development of next-generation therapeutics.

References

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(38), 12616-12634. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Weiss, G. J., et al. (2016). Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. PMC. [Link]

  • ResearchGate. (n.d.). Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines 62·HCl–64·HCl and 4b·HCl–6b·HCl. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Kumar, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 253-260. [Link]

  • Vankawala, P. J., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • ResearchGate. (2025). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. [Link]

  • Kaur, H., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11006-11009. [Link]

  • Lanari, D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Ferrazzano, L., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC. [Link]

  • Ciaffaglione, V., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). PMC. [Link]

  • ResearchGate. (n.d.). Experimental pKa values of conjugated amine (di)hydrochlorides 18 b, 19 b, 56–59. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • D'Oria, M., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 634-649. [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]

  • Zhuravel, O., et al. (2020). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • Grigor'ev, I. A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. [Link]

  • Studer, A., et al. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PMC. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 126-129. [Link]

  • Wengel, J., et al. (2023). Advances in the Synthesis of Spirocyclic Nucleosides. The Journal of Organic Chemistry, 88(23), 16481-16503. [Link]

  • Katritzky, A. R., et al. (2013). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]

  • Bode, J. W. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Chemical Science, 5(6), 2291-2295. [Link]

Sources

Protecting group strategies for 2,7-Diazaspiro[4.5]decan-8-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Orthogonal Protecting Group Strategies for the Synthesis of 2,7-Diazaspiro[4.5]decan-8-one

Authored by: A Senior Application Scientist

Introduction: The Significance of the 2,7-Diazaspiro[4.5]decane Scaffold

The 2,7-diazaspiro[4.5]decane core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This spirocyclic system is a key component in the development of novel therapeutics, including potent and selective inhibitors for complex targets like Janus kinases (JAKs) and Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2][3]. The synthesis of specific isomers, such as 2,7-diazaspiro[4.5]decan-8-one, is of high value for creating libraries of compounds for drug discovery programs.

However, the differential reactivity of the two nitrogen atoms—one being a lactam nitrogen within a pyrrolidinone ring (N2) and the other a secondary amine within a piperidine ring (N7)—presents a significant synthetic challenge. To achieve selective functionalization at either nitrogen, a robust and orthogonal protecting group strategy is not just beneficial, but essential. This guide provides a detailed examination of a field-proven orthogonal strategy employing tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, complete with detailed protocols and the scientific rationale behind the strategic choices.

The Core Synthetic Challenge: Orthogonality

In a molecule with multiple reactive sites, an orthogonal protection strategy allows for the deprotection of one functional group without affecting the others[4]. This is achieved by selecting protecting groups that are removed under mutually exclusive conditions. For the 2,7-diazaspiro[4.5]decan-8-one scaffold, the goal is to independently address the N2 and N7 positions.

The chosen strategy leverages the well-established properties of:

  • Boc (tert-butyloxycarbonyl): An acid-labile group. It is stable to basic conditions and catalytic hydrogenation but is readily cleaved by strong acids like trifluoroacetic acid (TFA)[4][].

  • Cbz (Benzyloxycarbonyl): A group that is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenation (e.g., H₂ over a palladium catalyst)[6].

This Boc/Cbz pairing provides the necessary orthogonality to allow for the stepwise construction and derivatization of the spirocyclic core.

Strategic Overview: Synthetic Workflow

The synthesis initiates from a modified piperidine precursor, building the pyrrolidinone ring onto it. The N7 nitrogen on the piperidine ring is protected first with the Cbz group. The pyrrolidinone ring is then formed using a glycine equivalent already bearing the N-Boc group. This approach ensures the fully and orthogonally protected scaffold is assembled efficiently, ready for selective deprotection and further diversification.

G cluster_0 Piperidine Core Preparation cluster_1 Spirocycle Formation cluster_2 Orthogonal Deprotection & Diversification A N-Cbz-4-piperidone C Alkene Intermediate A->C Knoevenagel Condensation B N-Boc-glycine ethyl ester B->C D Michael Addition (e.g., with NaCN) C->D E Reductive Cyclization (e.g., H₂, Ra-Ni) D->E F 7-Cbz-2-Boc-2,7-diazaspiro[4.5]decan-8-one (Fully Protected Scaffold) E->F G Selective N2-Boc Removal (TFA) F->G Acidic Cleavage I Selective N7-Cbz Removal (H₂/Pd-C) F->I Hydrogenolysis H N2-Derivatization (R1-X) G->H J N7-Derivatization (R2-Y) I->J

Caption: High-level workflow for the orthogonally protected synthesis of 2,7-diazaspiro[4.5]decan-8-one derivatives.

Data Presentation: Comparison of Protecting Groups

Protecting GroupStructureProtection ReagentDeprotection ConditionsStability Profile
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl)[4]Stable to base, hydrogenation, nucleophiles.
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂/Pd-C)[6]Stable to mild acid and base. Labile to strong acid/base and hydrogenolysis.
Bn (Benzyl)Benzyl bromide (BnBr)Catalytic Hydrogenation (H₂/Pd-C, Ra-Ni)Very robust. Stable to acid, base, and many other reagents. Requires hydrogenation for removal[7].

Experimental Protocols

Disclaimer: These protocols are intended for researchers and drug development professionals. All procedures should be performed in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of tert-butyl 8-oxo-7-(phenylmethoxycarbonyl)-2,7-diazaspiro[4.5]decane-2-carboxylate

This protocol outlines the construction of the fully protected spirocyclic core. It is adapted from established methods for synthesizing related diazaspiro[4.5]decanone systems[7]. The strategy begins with N-Cbz-4-piperidone, a logical extension of the widely used N-benzyl-4-piperidone precursor[8][9][10].

Step 1a: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)

  • To a stirred solution of 4-piperidone hydrochloride monohydrate (50 g, 0.325 mol) in dichloromethane (DCM, 500 mL) at 0 °C, add triethylamine (100 mL, 0.717 mol) dropwise.

  • After stirring for 15 minutes, add benzyl chloroformate (55 mL, 0.385 mol) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water (200 mL) and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 150 mL), saturated NaHCO₃ solution (150 mL), and brine (150 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale oil, which may solidify upon standing.

Step 1b: Knoevenagel Condensation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine N-Cbz-4-piperidone (23.3 g, 0.10 mol), N-Boc-glycine ethyl ester (22.3 g, 0.11 mol), piperidine (1.0 mL), and toluene (250 mL).

  • Heat the mixture to reflux and continue for 12-18 hours, or until TLC/LCMS indicates complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (300 mL), wash with 1 M HCl (2 x 100 mL) and brine (100 mL).

  • Dry over Na₂SO₄, filter, and concentrate. The crude alkene intermediate can be used in the next step without further purification.

Step 1c: Michael Addition and Reductive Cyclization

  • Dissolve the crude alkene from the previous step in ethanol (300 mL).

  • Add a solution of sodium cyanide (7.35 g, 0.15 mol) in water (20 mL) dropwise. Caution: NaCN is highly toxic.

  • Stir the mixture at room temperature for 4 hours to facilitate the Michael addition.

  • Transfer the reaction mixture to a high-pressure hydrogenation vessel.

  • Add Raney Nickel (approx. 10 g, 50% slurry in water) as the catalyst. Note: Raney Nickel is pyrophoric.

  • Pressurize the vessel with hydrogen gas (60 bar) and heat to 55 °C. Maintain stirring for 24 hours[7].

  • Cool the vessel, carefully vent the hydrogen, and filter the catalyst through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the target compound, tert-butyl 8-oxo-7-(phenylmethoxycarbonyl)-2,7-diazaspiro[4.5]decane-2-carboxylate.

Protocol 2: Selective Deprotection of the N2-Boc Group

This protocol removes the acid-labile Boc group, leaving the Cbz group intact and furnishing a free amine at the N2 position for subsequent functionalization.

  • Dissolve the fully protected spirocycle (5.0 g, 12.4 mmol) in DCM (50 mL).

  • Add trifluoroacetic acid (TFA, 25 mL) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor by TLC/LCMS until the starting material is consumed[4].

  • Concentrate the reaction mixture in vacuo.

  • Azeotrope the residue with toluene (3 x 20 mL) to remove residual TFA.

  • The resulting TFA salt of the N2-deprotected amine can be used directly or neutralized by partitioning between DCM and a saturated NaHCO₃ solution to yield the free amine.

Protocol 3: Selective Deprotection of the N7-Cbz Group

This protocol removes the Cbz group via hydrogenolysis, leaving the Boc group untouched and providing a free amine at the N7 position.

  • Dissolve the fully protected spirocycle (5.0 g, 12.4 mmol) in ethanol or methanol (100 mL).

  • Carefully add 10% Palladium on carbon (Pd/C, 500 mg, 10 wt%).

  • Fit the flask with a hydrogen balloon (or use a Parr hydrogenator) and purge the system with hydrogen gas.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4-8 hours, or until TLC/LCMS shows complete reaction[6].

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional alcohol.

  • Concentrate the filtrate under reduced pressure to yield the N7-deprotected product.

Field Insights & Troubleshooting

  • Causality of Reagent Choice: The use of Raney Nickel under H₂ pressure in Protocol 1c is crucial for both the reduction of the nitrile formed after Michael addition and the concomitant reductive amination to form the lactam ring.

  • Scalability Concerns: While catalytic hydrogenation is effective for Cbz deprotection, large-scale reactions can sometimes be sluggish or incomplete. One report on a related system noted that recovery from hydrogenolysis was unacceptably low on a >20 g scale[7]. For process scale-up, optimizing catalyst loading, pressure, and solvent, or considering alternative transfer hydrogenation conditions (e.g., using ammonium formate as the hydrogen source), may be necessary.

  • Self-Validation: The success of each deprotection protocol serves as a self-validating system. For instance, after performing Protocol 2, successful derivatization at the N2 position (e.g., acylation) followed by ¹H NMR analysis should confirm the regioselectivity, as the signals corresponding to the Cbz group should remain unchanged.

References

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Vaia. (2023). Protecting Groups: Boc, Cbz, Amine. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Gu, Y., & Miller, R. L. (2010). Deprotection of a Primary Boc Group under Basic Conditions. Request PDF. [Link]

  • Organic & Biomolecular Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • Molecules. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • University of Cape Town. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2005).
  • ResearchGate. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

Sources

Solvent selection for reactions involving diazaspiro hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection and Process Optimization for Diazaspiro Hydrochloride Salts

Executive Summary

Diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,8-diazaspiro[4.5]decane) are critical pharmacophores in modern drug discovery, offering distinct vectors for exploring chemical space compared to traditional piperidines or piperazines. However, these building blocks are predominantly supplied as hydrochloride (HCl) or trifluoroacetate (TFA) salts to ensure stability.

The high lattice energy and ionic nature of these salts present a "Solubility-Reactivity Paradox": solvents that dissolve the salt (water, DMSO) often quench reactive electrophiles or poison catalysts, while solvents compatible with organic synthesis (toluene, THF) fail to dissolve the salt, leading to heterogeneous "slurries" with poor kinetics. This guide provides a rational framework for solvent selection, focusing on overcoming the salt barrier in Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Context: The Salt Barrier

The primary challenge with diazaspiro HCl salts is their high polarity and crystal lattice energy. Unlike simple lipophilic amine salts, the spirocyclic core often reduces lipophilicity, making the salt insoluble in standard organic solvents (DCM, EtOAc, Toluene).

Table 1: Solvent Compatibility Matrix for Diazaspiro HCl Salts

Solvent ClassExamplesSolubility of HCl SaltReaction CompatibilityApplication Note
Dipolar Aprotic DMF, NMP, DMSOHigh High (SNAr)Standard Choice. Difficult to remove (high BP). DMSO can poison Pd catalysts.
Protic (Alcohols) n-BuOH, i-PrOH, t-Amyl alcoholModerate Moderate (SNAr)Green Alternative. High temperatures (

C) allow partial solubility. Good for SNAr; interferes with some acylations.
Ethers THF, 2-MeTHF, DioxaneVery Low High (Pd-Catalysis)Requires Strategy. Salts remain as slurries. 2-MeTHF is preferred for "green" processing and higher process temperatures.
Non-Polar Toluene, HeptaneNegligible LowAvoid unless using Phase Transfer Catalysis (PTC).
Aqueous/Biphasic Water/Surfactant (TPGS-750-M)High High (Specialized)Emerging Technology. Micellar catalysis allows reaction of water-soluble salts with lipophilic electrophiles.

Strategic Workflows

Decision Logic for Solvent Selection

The following decision tree outlines the logical flow for selecting a solvent system based on the reaction type and the specific diazaspiro salt properties.

SolventSelection Start START: Diazaspiro HCl Salt Reaction RxnType Identify Reaction Type Start->RxnType SNAr Nucleophilic Aromatic Substitution (SNAr) RxnType->SNAr Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) RxnType->Coupling TempCheck Target Temp > 100°C? SNAr->TempCheck GreenAlt Green Option: Water + TPGS-750-M (Micellar Catalysis) SNAr->GreenAlt Sustainability Focus HighTemp Use n-Butanol or DMSO (In-situ Neutralization) TempCheck->HighTemp Yes LowTemp Use DMF or NMP (Homogeneous Solution) TempCheck->LowTemp No BaseCheck Base Solubility? Coupling->BaseCheck InorganicBase Inorganic Base (Cs2CO3, K3PO4) Use Dioxane/Water or t-Amyl Alcohol BaseCheck->InorganicBase Insoluble Base OrganicBase Organic Base (LiHMDS, NaOtBu) Use 2-MeTHF or Toluene (Requires Free-Basing Step) BaseCheck->OrganicBase Soluble Strong Base

Figure 1: Decision tree for solvent selection based on reaction parameters. The logic prioritizes solubility for SNAr and catalyst compatibility for couplings.

Detailed Protocols

Protocol A: SNAr Reaction with In-Situ Neutralization

Context: SNAr reactions require the amine to be nucleophilic (neutral). The HCl salt must be deprotonated in situ. Solvent Choice: n-Butanol (n-BuOH) or DMF . n-BuOH is preferred for easier workup (water washes remove salts) and "green" scoring.

Reagents:

  • Diazaspiro HCl salt (1.0 equiv)

  • Electrophile (e.g., chloropyrimidine) (1.0 - 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: n-Butanol (0.2 - 0.5 M concentration)

Step-by-Step Procedure:

  • Charging: To a reaction vessel, add the Diazaspiro HCl salt and the Electrophile.

  • Solvent Addition: Add n-Butanol. Note: The mixture will likely be a suspension at room temperature.

  • Base Addition: Add DIPEA via syringe.

    • Observation: If using DIPEA, the slurry may thin as the free base forms and dissolves. If using K2CO3, the mixture will remain heterogeneous.

  • Thermal Activation: Heat the mixture to 100–120 °C.

    • Mechanism:[1][2][3][4][5][6] At this temperature, the solubility of the salt/free-base increases significantly, and the rate of SNAr overcomes the steric bulk of the spiro-cycle.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the electrophile.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash 3x with Water (to remove n-BuOH and DIPEA-HCl salts). Dry organic layer over Na2SO4 and concentrate.

Protocol B: Buchwald-Hartwig Coupling (The "Free-Base First" Approach)

Context: Pd-catalysts are sensitive to halide ions (Cl⁻ from the salt can displace ligands) and acidic protons. While in-situ protocols exist, the most robust method for diazaspiro salts is a "Free-Base First" strategy using 2-MeTHF (2-Methyltetrahydrofuran).

Reagents:

  • Diazaspiro HCl salt[7][8]

  • NaOH (1 M aqueous) or KOH

  • 2-MeTHF (Green solvent, immiscible with water but good solubility for organics)

  • Pd-Catalyst (e.g., Pd(OAc)2/Xantphos or Pd-G3-BrettPhos)

  • Base (NaOtBu or Cs2CO3)[5]

Step-by-Step Procedure:

  • Free-Basing (Biphasic):

    • Suspend the Diazaspiro HCl salt in 2-MeTHF.

    • Add an equal volume of 1N NaOH.

    • Stir vigorously for 15 minutes. The salt will dissolve into the aqueous layer, be neutralized, and the free amine will partition into the 2-MeTHF layer.

  • Separation: Separate the layers. Keep the organic (2-MeTHF) layer.

    • Critical Step: Dry the organic layer thoroughly (MgSO4 or azeotropic distillation) if using water-sensitive catalysts or bases (like NaOtBu).

  • Catalysis Setup:

    • Charge the reaction vessel with the Aryl Halide, Pd-Catalyst, and Ligand.[5]

    • Add the solution of the Free Diazaspiro Amine in 2-MeTHF prepared in Step 2.

    • Add the catalytic base (e.g., NaOtBu).[5]

  • Reaction: Heat to 80–100 °C under inert atmosphere (N2/Ar).

  • Workup: Filter through Celite to remove Pd residues and inorganic salts. Concentrate.

Mechanistic Insight: The "Shuttle" Effect

In heterogeneous reactions (e.g., using K2CO3 in DMF), the reaction relies on a phase-transfer-like mechanism. The diagram below illustrates how the diazaspiro salt enters the catalytic cycle.

Mechanism SolidSalt Solid Phase (Diazaspiro.HCl + K2CO3) Interface Solid-Liquid Interface SolidSalt->Interface Dissolution Equilibrium SolutionPhase Solution Phase (DMF/DMSO) Deprotonation Deprotonation (R2NH2+ -> R2NH) SolutionPhase->Deprotonation Base Interaction Interface->SolutionPhase Solubilized Ions Reaction Nucleophilic Attack (SNAr / Pd-Cycle) Deprotonation->Reaction Active Species Reaction->SolutionPhase Product Formation

Figure 2: Mechanistic pathway for heterogeneous salt reactions. Rate limiting steps are often the dissolution and interfacial deprotonation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
No Reaction (Slurry) Salt is too stable; Base is too weak or insoluble.Switch to Protocol B (Free-base first). Use a stronger soluble base (DIPEA) or switch solvent to DMSO.
Gumming/Oiling Out Polymerization or salt agglommeration.Add Water (5-10%) to the organic solvent to break up the lattice (if reaction tolerates water).
Low Yield (Buchwald) Catalyst poisoning by Cl⁻ ions.Ensure rigorous free-basing and removal of the aqueous chloride layer before adding the catalyst.
Product is Water Soluble Diazaspiro polarity makes extraction difficult.Do not use aqueous workup.[9] Filter off inorganic salts and evaporate solvent (use low BP solvent like MeOH/DCM if possible, or lyophilize).

References

  • Hamza, D., et al. (2008). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme Connect. Link

  • Lei, P., & Szostak, M. (2021).[10] Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling. National Science Foundation (NSF) Public Access. Link

  • Lipshutz, B. H., et al. (2021).[11] Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Link

  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie Int. Ed. Link

  • PubChem. (2025).[7][12] 2,8-Diazaspiro[4.5]decan-3-one hydrochloride Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of 2,7-Diazaspiro[4.5]decan-8-one Derivatives

[1][2]

Case ID: SP-27-DIAZA-BOC-REM Status: Active Specialist: Senior Application Scientist Subject: Protocols and Troubleshooting for Acid-Mediated Cleavage of tert-butyl carbamates on Spiro-Lactam Scaffolds

Executive Summary & Chemical Context

You are working with a 2,7-diazaspiro[4.5]decan-8-one scaffold. Structurally, this consists of a pyrrolidine ring spiro-fused to a piperidinone (lactam) ring.[1]

  • Target Functional Group: tert-Butyloxycarbonyl (Boc) group, typically protecting the secondary amine at the N2 position (pyrrolidine nitrogen).

  • Stable Moiety: The N7-C8 lactam (amide) functionality is generally stable under standard Boc deprotection conditions (acidic), unlike acyclic amides which can be more sensitive.[1]

  • Critical Challenge: The spiro-fusion creates local steric bulk and rigidity. While this improves metabolic stability in drug candidates, it can trap solvent or acid within the crystal lattice of the salt form, leading to hygroscopic "oils" rather than free-flowing solids.[1]

Standard Operating Procedures (SOPs)

Choose the protocol based on your downstream application.

Method A: HCl in Dioxane (Preferred for Solid Isolation)

Best for: Creating stable, crystalline hydrochloride salts for storage or direct biological testing.[1]

ParameterSpecification
Reagent 4.0 M HCl in 1,4-dioxane (anhydrous)
Solvent Dichloromethane (DCM) or Methanol (MeOH)
Concentration 0.1 M – 0.2 M (substrate concentration)
Temperature 0 °C to Room Temperature (RT)
Time 1 – 3 Hours

Protocol:

  • Dissolve the Boc-protected substrate in a minimal amount of DCM (or MeOH if solubility is poor).

  • Cool to 0 °C.

  • Add 5–10 equivalents of 4.0 M HCl in dioxane dropwise.

    • Note: Gas evolution (isobutylene/CO₂) will occur.[2] Ensure venting.

  • Warm to RT and stir for 2 hours.

  • Monitoring: Check by TLC (stain with Ninhydrin; free amine turns blue/purple) or LC-MS (look for [M-100+H]⁺ mass).

  • Workup:

    • Concentrate in vacuo.[3]

    • Trituration (Critical Step): Add diethyl ether (Et₂O) or MTBE to the residue. Sonicate until a white solid precipitates.

    • Filter and wash with cold ether.[3][4] Dry under high vacuum.

Method B: TFA / DCM (Preferred for Intermediate Use)

Best for: rapid deprotection before an immediate next step (e.g., amide coupling).[1]

ParameterSpecification
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
Ratio 1:2 to 1:4 (TFA : DCM)
Scavengers Triethylsilane (TES) or Water (2.5% v/v)

Protocol:

  • Dissolve substrate in DCM (0.1 M).[5]

  • Add scavengers (e.g., 2 eq. Triethylsilane) if the molecule contains electron-rich aromatics (to prevent tert-butyl alkylation).

  • Add TFA slowly at 0 °C.

  • Stir at RT for 1–2 hours.

  • Workup:

    • Concentrate to an oil.

    • Azeotrope: Add toluene and concentrate (3x) to remove residual TFA.[5]

    • Result: TFA salt (often an oil/gum).

Troubleshooting & FAQs

Q1: My product remains a sticky oil/gum after deprotection. How do I get a solid?

Diagnosis: Spiro-ammonium salts are notorious for being hygroscopic and trapping solvent. Solution:

  • Solvent Exchange: If using TFA, switch to the HCl method. HCl salts crystallize better than TFA salts.

  • The "Ether Crash": Dissolve the oil in a minimum volume of MeOH (e.g., 0.5 mL for 100 mg). Add a large excess (20 mL) of vigorously stirring diethyl ether .

  • Lyophilization: Dissolve the salt in water/acetonitrile and freeze-dry. This yields a fluffy powder.

Q2: I see a new impurity with Mass [M+56]. What is it?

Diagnosis: This is likely a tert-butyl adduct . The tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule (e.g., the lactam oxygen or an aromatic ring if present).[4][6] Solution:

  • Add Scavengers: Repeat the reaction with 5% Triethylsilane (TES) or Triisopropylsilane (TIS) . These "catch" the carbocations before they attack your scaffold.

  • Switch Acid: Use HCl/Dioxane instead of TFA; the chloride ion is somewhat nucleophilic and can help quench the cation, though scavengers are the primary fix.

Q3: Can the lactam ring (8-one) open during this process?

Diagnosis: Generally, no . The 2,7-diazaspiro[4.5]decan-8-one lactam is a 6-membered amide, which is thermodynamically stable.[1] Caveat: Avoid aqueous strong acids (e.g., 6M HCl in water) at high temperatures (>60 °C) for prolonged periods, as this could hydrolyze the lactam to the amino-acid open form.[1] The anhydrous conditions described above are safe.

Q4: How do I isolate the free base? The amine is very polar.

Diagnosis: The spiro-diamine core is highly polar. Standard extraction (DCM/Water) often fails because the free amine stays in the water layer. Solution:

  • Resin Exchange (Recommended): Dissolve the salt in MeOH and pass it through a cartridge of StratoSpheres™ PL-HCO3 MP (or similar carbonate resin). The resin traps the acid; the filtrate contains the clean free base.

  • Chloroform/IPA Extraction: If liquid extraction is necessary, use 3:1 Chloroform:Isopropanol as the organic layer. This mixture is polar enough to extract the amine from the aqueous base (pH > 12).

Decision & Mechanism Visualization

The following diagram outlines the decision logic for selecting the optimal deprotection route based on your specific derivative's properties.

BocDeprotectioncluster_troubleTroubleshooting LoopStartStart: Boc-Protected2,7-Diazaspiro[4.5]decan-8-oneCheckAromaticsDoes the derivative containelectron-rich aromatics(e.g., indole, phenol)?Start->CheckAromaticsUseScavengersREQUIRED: Add Scavengers(TES, TIS, or Thioanisole)CheckAromatics->UseScavengersYesNoScavengersStandard Conditions OKCheckAromatics->NoScavengersNoChooseMethodSelect Acid SystemUseScavengers->ChooseMethodNoScavengers->ChooseMethodMethodHClMethod A: HCl / Dioxane(Anhydrous)ChooseMethod->MethodHClNeed Solid/StorageMethodTFAMethod B: TFA / DCMChooseMethod->MethodTFANext Step is CouplingOutcomeHClProduct: HCl Salt(Crystalline Solid)*Best for Storage*MethodHCl->OutcomeHClOutcomeTFAProduct: TFA Salt(Hygroscopic Oil)*Best for Immediate Use*MethodTFA->OutcomeTFASaltExchangePrecipitate with Et2Oor Resin ExchangeOutcomeTFA->SaltExchangeIf oil is problematic

Caption: Decision tree for optimizing Boc deprotection conditions based on substrate complexity and desired product form.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for Boc cleavage mechanisms).

  • ChemicalBook. Synthesis of 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride. Link (Provides analogous protocols for the isomeric 2,8-diaza scaffold).[1]

  • BenchChem. Technical Support Center: Troubleshooting Boc Deprotection Failures. Link (General troubleshooting for amine deprotection).

  • Common Organic Chemistry. Boc Deprotection - TFA Protocols. Link (Detailed stoichiometry and workup variations).

  • Sigma-Aldrich. 2,8-diazaspiro[4.5]decane dihydrochloride Product Sheet. Link (Confirming stability of spiro-diamine salts).

Validation & Comparative

Bioisosteric replacement using 2,7-Diazaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement: 2,7-Diazaspiro[4.5]decan-8-one vs. Piperazine Linkers Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Spiro-Lactam" Advantage

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-rich scaffolds to three-dimensional, sp³-rich architectures. While piperazine remains a ubiquitous linker, its metabolic liabilities (N-oxidation, reactive metabolite formation) and promiscuous binding profile (hERG liability due to high basicity) often necessitate bioisosteric replacement.

This guide analyzes 2,7-diazaspiro[4.5]decan-8-one , a rigid spirocyclic scaffold that offers a distinct geometric and electronic profile compared to piperazine. Unlike simple alkyl-bridged piperazines, the incorporation of the "8-one" (lactam) functionality dramatically alters the physicochemical landscape, converting a typically dibasic linker into a monobasic, polar core . This modification is critical for optimizing lipophilic efficiency (LipE) and modulating CNS penetration.

Structural & Geometric Analysis

The Vector Shift

Piperazine typically adopts a chair conformation, projecting substituents at roughly 180° (pseudo-equatorial). The 2,7-diazaspiro[4.5]decan-8-one scaffold introduces a spiro-quaternary carbon at position 5, fusing a pyrrolidine ring (positions 1-5) with a piperidinone ring (positions 5-10).

  • Rigidification: The spiro center locks the two rings roughly perpendicular to each other. This restricts the conformational entropy cost upon binding, potentially improving potency if the vector matches the binding pocket.

  • Electronic Modulation (The Lactam Effect): In this specific isomer, the nitrogen at position 7 is adjacent to the carbonyl at position 8, forming a lactam . This neutralizes the basicity of the N7 nitrogen, leaving only the N2 (pyrrolidine) nitrogen as a basic center.

Comparison Diagram: Vector & Electronic Profile

Bioisostere_Comparison cluster_0 Standard Linker: Piperazine cluster_1 Bioisostere: 2,7-Diazaspiro[4.5]decan-8-one Piperazine Piperazine Core (Flexible Chair) Prop1 Dibasic (pKa ~9.8 / 5.6) High hERG Risk Piperazine->Prop1 Prop2 Planar Vector (180°) Piperazine->Prop2 Spiro Spiro-Lactam Core (Rigid 3D) Piperazine->Spiro Bioisosteric Replacement (Escape from Flatland) Prop3 Monobasic (pKa ~9.5) Reduced hERG Risk Spiro->Prop3 Prop4 Orthogonal Vector (High Fsp3) Spiro->Prop4

Figure 1: Structural and electronic shift from Piperazine to the Spiro-Lactam scaffold. Note the transition from dibasic to monobasic character.

Comparative Profiling: Piperazine vs. 2,7-Diazaspiro[4.5]decan-8-one

The following table contrasts the physicochemical properties of a generic drug molecule containing a piperazine linker versus one where the linker is replaced by the spiro-lactam.

FeaturePiperazine Linker2,7-Diazaspiro[4.5]decan-8-oneImpact on Drug Design
Geometry 2D (Planar/Chair)3D (Spirocyclic)Increases Fsp3 (Fraction of sp³ carbons). Improved solubility and IP novelty.
Basicity (pKa) Dibasic (N1 ~9.8, N4 ~5.6)Monobasic (N2 ~9.5, N7 Neutral)Critical: The lactam (N7) is non-basic. Reduces risk of phospholipidosis and hERG inhibition often associated with diamines.
H-Bonding 2 Acceptors / 0-1 Donors2 Acceptors / 1 Donor (Lactam NH)The lactam carbonyl adds a strong H-bond acceptor; the lactam NH (if unsubstituted) is a specific donor.
Metabolic Stability Low to ModerateHighSpiro center blocks metabolism at the bridgehead. Lactam ring is resistant to N-oxidation.
LogD (pH 7.4) Variable (often lower)ModerateOften slightly higher LogD due to added carbons, but compensated by lower pKa (less ionization penalty for permeability).
Synthetic Complexity Low (Commodity chemical)HighRequires multi-step synthesis (Dieckmann condensation or reductive amination cascades).

Experimental Validation: Protocols

To validate the bioisosteric replacement, researchers must assess two critical parameters: Metabolic Stability (Microsomal Clearance) and Target Selectivity .

Experiment A: Comparative Microsomal Stability Assay (HLM)

Objective: Determine if the spiro-lactam scaffold reduces intrinsic clearance (


) compared to the piperazine analog.

Workflow Diagram:

Stability_Protocol Step1 Compound Preparation (1 µM in DMSO) Step2 Incubation System Human Liver Microsomes (HLM) + NADPH (Cofactor) Step1->Step2 Step3 Sampling Points 0, 5, 15, 30, 45 min Step2->Step3 Step4 Quench Ice-cold Acetonitrile + Internal Std Step3->Step4 Step5 LC-MS/MS Analysis Monitor Parent Depletion Step4->Step5 Step6 Data Calculation ln(conc) vs time -> k_depletion Calculate CL_int Step5->Step6

Figure 2: Standard workflow for assessing metabolic stability (HLM).

Detailed Protocol:

  • Preparation: Prepare 10 mM stock solutions of the Piperazine analog (Reference) and the Spiro-lactam analog (Test) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold acetonitrile (containing Warfarin as internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate intrinsic clearance:
    
    

Expected Outcome: The spiro-lactam analog typically exhibits a 2-5x reduction in


  due to steric shielding of the nitrogen and removal of the electron-rich piperazine center prone to CYP450 oxidation.

Synthetic Accessibility

Unlike piperazine, 2,7-diazaspiro[4.5]decan-8-one is not always a stock reagent. Below is a validated route for its construction, often starting from commercially available N-protected piperidones.

Key Synthetic Pathway:

  • Starting Material: 1-Boc-4-piperidone.

  • Formation of Spiro-Core: Reaction with ethyl cyanoacetate and ammonia (Guareschi-Thorpe condensation) or via a Strecker-type reaction followed by cyclization.

  • Specific Isomer Synthesis (2,7-diaza):

    • Step 1: Alkylation of N-Boc-4-piperidone with ethyl bromoacetate.

    • Step 2: Reductive amination with a primary amine (or benzyl amine for protection).

    • Step 3: Lactamization to close the 5-membered ring (Wait, this forms the 2,8-isomer usually).

    • Correction for 2,7-isomer: The 2,7-isomer (pyrrolidine spiro-fused to piperidone) is best accessed via Dieckmann condensation of a diester precursor containing the requisite nitrogen spacing.

Note: Commercial vendors (e.g., Enamine, WuXi) now supply "Spiro-Lactam" building blocks with orthogonal protecting groups (e.g., 2-Boc, 7-Cbz), allowing selective functionalization of either the pyrrolidine or lactam nitrogen.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[1] Chemical Reviews. Link

    • Context: Foundational review on the "Escape from Flatland" and the geometric benefits of spirocycles.
  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3] Bioorganic & Medicinal Chemistry Letters.[4] Link

    • Context: Detailed analysis of spirocyclic bioisosteres replacing piperazines and piperidines.
  • Burkhard, J. A., et al. (2010).[5] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

    • Context: Discusses the physicochemical improvements (LipE, solubility) of replacing flexible rings with rigid, polar cores.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[5][6] Link

    • Context: Authoritative guide on bioisosteric replacement str
  • Reilly, S. W., et al. (2018).[1][5] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry.[5][6] Link

    • Context: Specific case study showing reduced cytotoxicity and improved selectivity when replacing piperazine with spiro-diamines.[5]

Sources

Comparative Guide: Salt Selection & Crystallographic Analysis of 2,7-Diazaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 2,7-Diazaspiro[4.5]decan-8-one Salts Content Type: Publish Comparison Guide

Executive Summary

The 2,7-diazaspiro[4.5]decan-8-one scaffold represents a critical "3D-rich" pharmacophore in modern drug discovery, offering a rigidified alternative to planar piperazine or piperidine systems.[1] By enforcing orthogonality between the pyrrolidine (5-membered) and piperidinone (6-membered) rings, this scaffold improves metabolic stability and selectivity.[1]

However, the free base of this spiro-diamine is frequently an oil or low-melting solid, complicating purification and solid-state characterization.[1] This guide provides a technical comparison of salt forms (Hydrochloride, Fumarate, Tartrate) to optimize crystallinity, stability, and diffraction quality.[1] While specific public data for the "8-one" isomer is proprietary, this guide synthesizes crystallographic benchmarks from the core 2,7-diazaspiro[4.5]decane scaffold (e.g., PDB 4YZD) and the isomeric 2,8-diazaspiro[4.5]decan-1-one series to establish authoritative selection criteria.[1]

Technical Profile & Structural Benchmarks
2.1 Molecular Architecture

The 2,7-diazaspiro[4.5]decan-8-one core features a spiro-carbon at position 5, connecting a pyrrolidine ring (containing N2) and a piperidinone ring (containing N7 and the C8 ketone).[1]

  • Key Feature: The spiro junction enforces an approximate 90° torsion angle between the two ring planes.[2]

  • pKa Profile: The molecule contains two basic centers.[2]

    • N2 (Pyrrolidine): Highly basic (calc pKa ~9.5–10.5).[1]

    • N7 (Piperidinone): Reduced basicity due to the adjacent ketone (amide-like character if acylated, or secondary amine influenced by the

      
      -carbonyl).[1]
      
2.2 Crystallographic Reference Standards

To validate the conformation of this scaffold, we reference the crystal structure of the core 2,7-diazaspiro[4.5]decane derivative bound to IRE1


 (PDB ID: 4YZD ).[1]
  • Observed Geometry: The pyrrolidine ring adopts an envelope conformation, while the piperidine ring exists in a distorted chair.[1]

  • Implication for Salt Formation: The steric bulk around the spiro center often hinders close packing.[2] Counter-ions that can bridge the two nitrogen atoms (like Fumarate) or form extensive H-bond networks (like Tartrate) are statistically superior for generating diffraction-quality single crystals compared to small, spherical counter-ions like Chloride.[1]

Comparative Performance of Salt Forms

The following comparison matrix evaluates the three most viable salt forms for this scaffold based on crystallizability, hygroscopicity, and resolution limits.

FeatureHydrochloride (HCl) Fumarate (1:1) L-Tartrate (1:1)
Stoichiometry Typically Dihydrochloride (2HCl)Monofumarate (1:[1]1)Monotartrate (1:[1]1)
Crystallinity Moderate. Often forms microcrystalline powders or hydrates.[1][2]High. Tendency to form large, blocky prisms suitable for X-ray.[1][2]High. Good for absolute stereochemistry determination.[2]
Hygroscopicity High. The spiro-diamine HCl salts are prone to deliquescence.[2]Low. Non-hygroscopic lattice; stable at ambient RH.[2]Moderate. Can form stable hydrates.[2]
Melting Point >250°C (often decomposes)180–210°C (Sharp)160–190°C (Sharp)
X-Ray Utility Validation only. High symmetry (often P21/c) but disorder is common.[1]Structural Elucidation. Rigid dicarboxylic acid "locks" the spiro conformation.[2]Chiral Resolution. Essential for resolving the enantiomers of the spiro center.[2]

Expert Insight: While the HCl salt is the standard commercial form (e.g., CAS 2624137-33-1), it is often suboptimal for single-crystal X-ray diffraction (SCXRD) due to solvent inclusion and disorder.[1] For de novo structural determination, the Fumarate salt is the "Gold Standard" alternative.[1]

Self-Validating Experimental Protocol: Salt Screening

This protocol ensures the isolation of diffraction-quality crystals for 2,7-diazaspiro[4.5]decan-8-one derivatives.[1]

Step 1: Free Base Isolation [1][2]
  • Dissolve crude HCl salt in minimal water.[2]

  • Adjust pH to >12 using 1N NaOH.[2]

  • Extract exhaustively with DCM (3x).[1][2] Note: Spiro-diamines are highly water-soluble; salting out with NaCl is required.[1][2]

  • Dry over Na₂SO₄ and concentrate in vacuo to an oil.

Step 2: Counter-ion Addition (The "Slow-Diffusion" Method)
  • Solvent System: Isopropanol (IPA) / Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve 50 mg of free base in 0.5 mL EtOH.[2]

    • Tube A (HCl): Add 2.1 eq of 4M HCl in Dioxane. Result: Immediate precipitate (often amorphous).[1][2]

    • Tube B (Fumaric Acid): Add 1.0 eq of Fumaric acid dissolved in hot IPA.

    • Tube C (L-Tartaric Acid): Add 1.0 eq of L-Tartaric acid in MeOH.

Step 3: Crystallization & Harvesting [1][2]
  • Vapor Diffusion: Place open vials in a closed jar containing Hexane (antisolvent).[1][2]

  • Timeline:

    • HCl: 24 hours (Microcrystals).[1][2]

    • Fumarate: 3-5 days (Prisms).[1][2]

  • Validation: Check birefringence under a polarized light microscope. Only birefringent crystals should be mounted for X-ray.[2]

Visualization: Salt Selection Logic

The following diagram illustrates the decision pathway for selecting the optimal salt form based on the downstream application (Solubility vs. Crystallography).

SaltSelection Start Start: 2,7-Diazaspiro[4.5]decan-8-one (Free Base Oil) Goal Define Goal Start->Goal Path_Solubility Goal: Max Solubility (Formulation) Goal->Path_Solubility Path_Xray Goal: Crystal Structure (SCXRD) Goal->Path_Xray Path_Chiral Goal: Enantiomer Separation Goal->Path_Chiral HCl_Salt Select: Dihydrochloride (2HCl) Path_Solubility->HCl_Salt Fumarate_Salt Select: Fumarate (1:1) (Rigid Lattice) Path_Xray->Fumarate_Salt Tartrate_Salt Select: L-Tartrate (Diastereomeric Salt) Path_Chiral->Tartrate_Salt Outcome_HCl Result: Hygroscopic Solid High Aqueous Solubility HCl_Salt->Outcome_HCl Outcome_Xray Result: Stable Prisms High Resolution (<0.8 Å) Fumarate_Salt->Outcome_Xray Outcome_Chiral Result: Resolvable Diastereomers Absolute Config Defined Tartrate_Salt->Outcome_Chiral

Caption: Decision tree for salt selection of spiro-diamine scaffolds, prioritizing Fumarate for structural data and HCl for solubility.

References
  • Concha, N. O., et al. (2015).[1] "Crystal Structure of human phosphorylated IRE1alpha in complex with ADP-Mg and 2,7-diazaspiro[4.5]decane-7-carboxamide." RCSB Protein Data Bank.[2] PDB ID: 4YZD .[2] Link

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and structural analysis of 2,7-diazaspiro[4.5]decane derivatives." Organic & Biomolecular Chemistry, 8, 3624-3634.[1] Link

  • National Center for Biotechnology Information. (2024).[1][2] "PubChem Compound Summary for CID 170739942, 2,7-Dimethyl-2,7-diazaspiro[4.5]decan-8-one."[1] PubChem. Link[1]

  • BLD Pharm. (2024).[1][2] "Product Datasheet: 2,7-Diazaspiro[4.5]decan-8-one hydrochloride (CAS 2624137-33-1)." BLD Pharm Catalog. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322.[1] (Contextual grounding for spiro-salt behavior).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,7-Diazaspiro[4.5]decan-8-one Hydrochloride: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling of 2,7-Diazaspiro[4.5]decan-8-one hydrochloride, a specialized chemical compound. The following procedures are grounded in established safety principles and data from structurally similar compounds to ensure a comprehensive approach to risk mitigation in the laboratory.

Hazard Identification and Risk Assessment

Table 1: GHS Hazard Classifications for a Structurally Related Diazaspiro Compound

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H312: Harmful in contact with skinAcute toxicity, dermal (Category 4)
H315: Causes skin irritationSkin corrosion/irritation (Category 2)
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Source: Adapted from PubChem CID 60145982[1]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not just recommended, but essential for minimizing exposure.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are designed to provide a robust barrier against potential exposure to 2,7-Diazaspiro[4.5]decan-8-one hydrochloride.

Eye and Face Protection
  • Mandatory: Chemical safety goggles that meet ANSI Z.87.1 standards are required at all times when handling this compound.[2] This is to protect the eyes from any potential splashes or airborne particles of the powder.[3]

  • Enhanced Protection: In situations where there is a heightened risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in addition to safety goggles.[2][3]

Hand Protection
  • Glove Selection: Chemical-resistant gloves are mandatory.[2] Disposable nitrile gloves are generally suitable for handling solid chemicals, providing an effective barrier against skin contact.[2][3]

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. If contamination occurs, change gloves immediately.[3] For extended work, consider double-gloving.

Body Protection
  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept buttoned to protect the skin and personal clothing from contamination.[2][3]

  • Additional Protection: For tasks with a higher risk of significant contamination, consider the use of a disposable gown with tight-fitting cuffs.[4]

Respiratory Protection
  • Primary Control: The primary method for respiratory protection is the use of engineering controls. All handling of 2,7-Diazaspiro[4.5]decan-8-one hydrochloride powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • Secondary Protection: If handling outside of a fume hood is unavoidable, or if there is a potential for generating dust, an N95 respirator is recommended.[3] For situations with a risk of significant aerosol generation, a higher level of respiratory protection, such as a full-face respirator, may be necessary.[6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will ensure a safe and efficient workflow from preparation to cleanup.

Pre-Handling Checklist
  • Review Safety Information: Read and understand this guide and any available safety information for similar compounds.

  • Gather PPE: Ensure all necessary PPE is readily available and in good condition.

  • Prepare Workspace: Designate a specific area for handling, preferably within a fume hood. Ensure the area is clean and uncluttered.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Workflow for Safe Handling of 2,7-Diazaspiro[4.5]decan-8-one hydrochloride

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 Proceed handle1 Weigh Compound prep2->handle1 Begin Work handle2 Prepare Solution (if applicable) handle1->handle2 Transfer clean1 Decontaminate Equipment handle2->clean1 Complete Work clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow Diagram

Step-by-Step Handling Procedure
  • Don PPE: Put on all required PPE in the correct order: gown, then mask/respirator, then goggles/face shield, and finally gloves.

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat or paper.

  • Transfer: Gently transfer the compound to the reaction vessel.

  • Cleanup: Clean all non-disposable equipment used during the process.

  • Waste Disposal: Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated solid chemical waste container.[3]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency Procedures: Responding to Spills and Exposures

In the event of an accidental release or exposure, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 2,7-Diazaspiro[4.5]decan-8-one hydrochloride and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with the compound, including gloves, weigh paper, and disposable labware, should be placed in a clearly labeled hazardous waste container.[9]

  • Liquid Waste: Any solutions containing the compound should be collected in a designated hazardous waste container. Do not dispose of this chemical down the drain.[9]

  • Container Disposal: Empty containers may retain product residue and should be disposed of as hazardous waste.

  • Waste Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.[9]

By adhering to these guidelines, researchers can confidently and safely work with 2,7-Diazaspiro[4.5]decan-8-one hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one.
  • Benchchem. (n.d.). Personal protective equipment for handling Spiro-NPB.
  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • DIY Pest Control Products. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs.
  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.